7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one
Overview
Description
7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with morpholine and formaldehyde under acidic conditions to yield the final chromone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromone ring can be reduced to a dihydrochromone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- **7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-8-y l]-N,N-dimethylmethanaminium
- **7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperazinyl)methyl]-1-benzopyran-4-one
Uniqueness
7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one is unique due to the presence of the morpholine moiety, which imparts distinct pharmacological properties. This structural feature differentiates it from other chromone derivatives and contributes to its specific biological activities.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-19-5-3-2-4-14(19)17-13-27-21-15(20(17)24)6-7-18(23)16(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCSEAKELVCXQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417523 | |
Record name | 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6152-13-2 | |
Record name | 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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